N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a cinnoline core, which is a bicyclic structure containing nitrogen atoms, and a trifluoromethyl group, which is known for enhancing the biological activity of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:
Formation of the Cinnoline Core: The initial step involves the cyclization of appropriate precursors to form the cinnoline core. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Acylation: The final step involves the acylation of the cinnoline derivative with 3-(trifluoromethyl)phenylacetic acid or its derivatives under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnoline core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the cinnoline core provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide: Lacks the trifluoromethyl group, resulting in different biological activity.
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(4-fluorophenyl)acetamide: Contains a fluorine atom instead of a trifluoromethyl group, affecting its chemical properties and reactivity.
Uniqueness: The presence of the trifluoromethyl group in N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide significantly enhances its biological activity and stability compared to similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)12-3-1-2-10(6-12)7-15(24)21-13-4-5-14-11(8-13)9-16(25)23-22-14/h1-3,6,9,13H,4-5,7-8H2,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANWUQUFNPTQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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